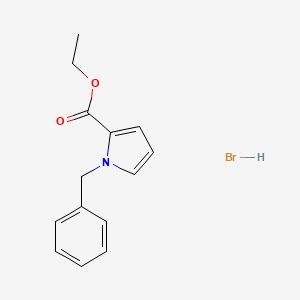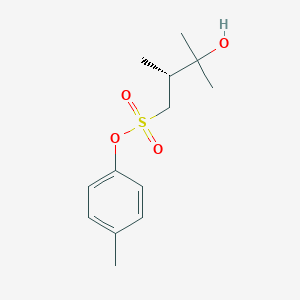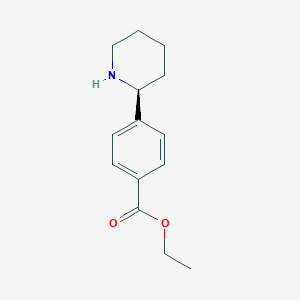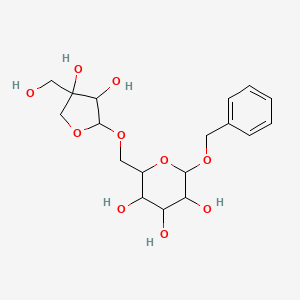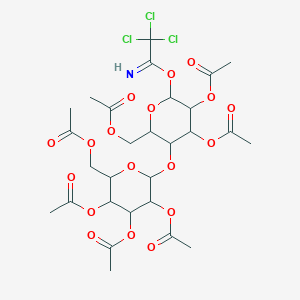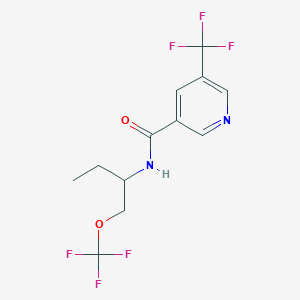
N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide is a chemical compound known for its unique properties and potential applications in various fields. This compound features a nicotinamide core substituted with trifluoromethyl and trifluoromethoxymethyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high pressure and temperature.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
Attachment of Trifluoromethoxymethyl Group: The trifluoromethoxymethyl group can be attached through a reaction involving trifluoromethoxymethyl chloride and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl and trifluoromethoxymethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide with a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxymethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-pyridine
- N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-benzamide
Uniqueness
N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide stands out due to its unique combination of trifluoromethyl and trifluoromethoxymethyl groups on a nicotinamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12F6N2O2 |
|---|---|
Molecular Weight |
330.23 g/mol |
IUPAC Name |
N-[1-(trifluoromethoxy)butan-2-yl]-5-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H12F6N2O2/c1-2-9(6-22-12(16,17)18)20-10(21)7-3-8(5-19-4-7)11(13,14)15/h3-5,9H,2,6H2,1H3,(H,20,21) |
InChI Key |
WGLLINQLQUTCSO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


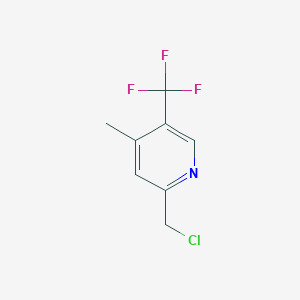

![2,6-Diazaspiro[3.3]heptane-2-carboxylic acid, 6-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15130590.png)
![[1-Hydroxy-8,8,13-trimethyl-17-methylidene-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B15130591.png)
![5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15130594.png)

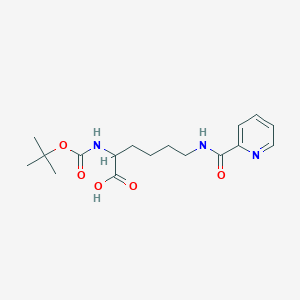
![(NZ)-N-[1-(2-aminophenyl)ethylidene]hydroxylamine](/img/structure/B15130621.png)
